4-Amino-6-methyloxane-2,5-diol
Overview
Description
4-Amino-6-methyloxane-2,5-diol is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a six-membered oxane ring with amino and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyloxane-2,5-diol typically involves the use of starting materials such as 6-methyl-2,5-dihydroxyhexanal. The synthetic route may include steps like amination and cyclization under controlled conditions. Common reagents used in the synthesis include ammonia or amine derivatives, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-Amino-6-methyloxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyloxane-2,5-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
4-Amino-6-methyloxane-2,5-diol: shares structural similarities with other oxane derivatives, such as 4-amino-6-methyl-2,5-dihydroxyhexane and 4-amino-6-methyl-2,5-dihydroxycyclohexane.
Uniqueness:
- The presence of both amino and hydroxyl groups in this compound makes it a versatile compound with unique reactivity compared to its analogs. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential applications in various fields .
Properties
IUPAC Name |
4-amino-6-methyloxane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-6(9)4(7)2-5(8)10-3/h3-6,8-9H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKQGIZNKEDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411097 | |
Record name | AC1NQHOJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-54-8 | |
Record name | AC1NQHOJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.